molecular formula C12H15BrO B8130775 1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene

Cat. No.: B8130775
M. Wt: 255.15 g/mol
InChI Key: SKMLIXIRIXTSGK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where a bromine atom and a cyclopropylmethoxyethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-(cyclopropylmethoxy)ethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-(2-(cyclopropylmethoxy)ethyl)phenol.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-(2-(cyclopropylmethoxy)ethyl)benzene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of the cyclopropylmethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

1-bromo-2-[2-(cyclopropylmethoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-12-4-2-1-3-11(12)7-8-14-9-10-5-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLIXIRIXTSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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